2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- Pyrimido[5,4-b]indole scaffold: A tricyclic system with a 4-oxo group at position 4 and a phenyl substituent at position 2.
- Thioacetamide linker: A sulfur atom bridges the pyrimidoindole core to an acetamide group.
- N-phenyl substitution: The acetamide nitrogen is substituted with a phenyl group, distinguishing it from analogs with aliphatic or other aryl substituents .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-20(25-16-9-3-1-4-10-16)15-31-24-27-21-18-13-7-8-14-19(18)26-22(21)23(30)28(24)17-11-5-2-6-12-17/h1-14,26H,15H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQKSRRHAFQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the innate immune system. It is among the receptors that recognize and respond to pathogen-associated molecular patterns, leading to an immune response.
Result of Action
The result of the compound’s action is the stimulation of an immune response. By activating TLR4, the compound triggers the production of cytokines that play a crucial role in the immune response. This can lead to the elimination of pathogens and the resolution of an infection.
Biological Activity
2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the pyrimido[5,4-b]indole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. The structural features of this compound suggest diverse mechanisms of action, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.40 g/mol. Its structure includes a pyrimidine ring fused with an indole core and features a thioether linkage that enhances its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes and receptors involved in critical cellular pathways, such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting pathways regulated by PI3Kα, DYRK1A, and CDK5, which are crucial in cancer cell proliferation and survival .
Anticancer Activity
Studies have indicated that this compound exhibits significant anti-proliferative effects against various human cancer cell lines. The compound's mechanism involves the modulation of signaling pathways that control cell cycle progression and apoptosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 0.091 | Strong inhibition of growth |
| HeLa (Cervical Cancer) | 0.150 | Moderate inhibition |
| MCF7 (Breast Cancer) | 0.120 | Significant cytotoxicity |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
A notable study evaluated the efficacy of 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide in vivo using a murine model of cancer. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses .
Comparison with Similar Compounds
Modifications to the Acetamide Nitrogen Substituent
The N-substituent on the acetamide group significantly impacts physicochemical properties and biological activity.
Modifications to the Pyrimidoindole Core
Variations in the core structure influence conformational stability and target engagement.
Substituent Effects on Aromatic Rings
Electron-donating or withdrawing groups on phenyl rings modulate electronic properties and solubility.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
